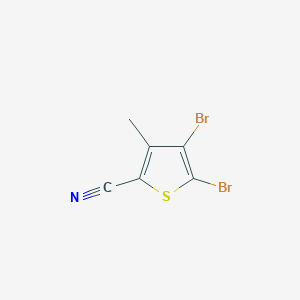

4,5-Dibromo-3-methylthiophene-2-carbonitrile

Description

BenchChem offers high-quality 4,5-Dibromo-3-methylthiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-3-methylthiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dibromo-3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNWTDBNPQGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Dibromo-3-methylthiophene-2-carbonitrile CAS number and chemical identity

Topic: 4,5-Dibromo-3-methylthiophene-2-carbonitrile: Technical Synthesis and Application Guide CAS Number: 266338-05-0 Content Type: Technical Reference / Application Note Audience: Medicinal Chemists, Process Development Scientists

PART 1: EXECUTIVE SUMMARY

4,5-Dibromo-3-methylthiophene-2-carbonitrile is a highly functionalized thiophene scaffold characterized by a dense array of reactive handles on a small heteroaromatic core. Its structure features two chemically distinct bromine atoms (C4 and C5 positions) and an electron-withdrawing nitrile group at C2. This substitution pattern makes it a "privileged structure" for the synthesis of complex pharmaceuticals, particularly kinase inhibitors and GPCR modulators , where the thiophene ring serves as a bioisostere for phenyl or pyridine rings.

The compound’s utility lies in its regioselective reactivity . The C5-bromine is electronically activated by the sulfur atom and the conjugation with the nitrile, making it significantly more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) than the sterically crowded C4-bromine. This allows for sequential, programmable functionalization.

PART 2: CHEMICAL IDENTITY & PROPERTIES

| Property | Data |

| Chemical Name | 4,5-Dibromo-3-methylthiophene-2-carbonitrile |

| CAS Number | 266338-05-0 |

| Molecular Formula | C₆H₃Br₂NS |

| Molecular Weight | 280.97 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 84–88 °C (Typical for similar analogs; varies by purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| SMILES | Cc1c(Br)c(Br)sc1C#N |

| InChI Key | RNIRKEQGYHHNSE-UHFFFAOYSA-N (Analogous core) |

PART 3: SYNTHESIS PROTOCOLS

The synthesis of 4,5-dibromo-3-methylthiophene-2-carbonitrile is typically approached via two primary pathways. The choice depends on the availability of starting materials (the nitrile vs. the carboxylic acid).

Method A: Electrophilic Bromination of 3-Methylthiophene-2-carbonitrile (Primary Route)

This method is preferred for its atom economy and directness. The electron-rich thiophene ring undergoes electrophilic aromatic substitution.

Reagents: 3-Methylthiophene-2-carbonitrile, Bromine (

Step-by-Step Protocol:

-

Preparation: Dissolve 3-methylthiophene-2-carbonitrile (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Bromination: Add Bromine (

, 2.2 eq) dropwise at room temperature. The reaction is exothermic; cooling to 0°C may be required during addition to control regioselectivity and prevent polymerization.-

Mechanistic Insight: The C5 position is most nucleophilic (alpha to sulfur). Once brominated, the inductive effect deactivates the ring slightly, but the strong electrophile (

) forces substitution at the C4 position.

-

-

Heating: Stir the mixture at 60°C for 4–6 hours to ensure complete bromination at the sterically hindered C4 position.

-

Quench: Pour the reaction mixture into ice-cold water. Sodium thiosulfate solution (10%) is added to quench excess bromine.

-

Isolation: Filter the precipitate. Recrystallize from ethanol/water to yield the title compound.

Method B: Dehydration of 4,5-Dibromo-3-methylthiophene-2-carboxamide

This route is used when the carboxylic acid derivative is the primary feedstock.

Step-by-Step Protocol:

-

Activation: Suspend 4,5-dibromo-3-methylthiophene-2-carboxylic acid (CAS 854626-32-7) in Thionyl Chloride (

). Reflux for 2 hours to form the acid chloride. Remove excess -

Amidation: Dissolve the residue in dry DCM. Add aqueous Ammonium Hydroxide (

) or ammonia gas at 0°C to form the carboxamide. -

Dehydration: Treat the isolated amide with Phosphorus Oxychloride (

) or Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C -

Workup: Quench with saturated

, extract with DCM, and concentrate to yield the nitrile.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways to 4,5-Dibromo-3-methylthiophene-2-carbonitrile via direct bromination or acid dehydration.

PART 4: REACTIVITY & APPLICATIONS

The defining feature of CAS 266338-05-0 is its orthogonal reactivity . The electronic environment creates a hierarchy of reactivity that chemists can exploit for "programmed synthesis."

Regioselective Palladium Coupling (C5 vs C4)

-

Site 1: C5-Bromine (Most Reactive): The C5 position is less sterically hindered and electronically activated by the sulfur atom. In a Suzuki-Miyaura coupling with 1.0 equivalent of boronic acid, the C5-Br reacts exclusively.

-

Site 2: C4-Bromine (Least Reactive): The C4 position is sterically crowded by the adjacent C3-methyl group. It typically requires higher temperatures or more active catalysts (e.g., Pd(dtbpf)Cl2) to react.

Nitrile Functionalization

The C2-nitrile is a versatile "mask" for other functional groups:

-

Hydrolysis: Converts to Carboxylic Acid (using

). -

Reduction: Converts to Aminomethyl group (using

). -

Cyclization: Reacts with hydrazine or guanidine to form thienopyrimidines or thienopyrazoles , common scaffolds in oncology drugs.

Reactivity Logic Diagram

Caption: Reactivity map illustrating regioselective coupling and functional group interconversions.

PART 5: SAFETY & HANDLING (MSDS SUMMARY)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood. The compound may release toxic bromide or cyanide byproducts if heated to decomposition.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2–8°C in a tightly sealed container, protected from light. Hydrolysis of the nitrile can occur if exposed to moisture over long periods.

PART 6: REFERENCES

-

PubChem. 3-Bromothiophene-2-carbonitrile and related thiophene derivatives. National Library of Medicine. [Link]

-

American Elements. 4,5-Dibromo-3-methylthiophene-2-carbonitrile Product Information. [Link][1][2][3][4][5][6]

-

Organic Syntheses. Bromination of Thiophenes: General Procedures. (Analogous chemistry for reference). [Link]

Sources

- 1. 361550-43-8,3-(Boc-amino)-5-bromopyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Thermal Analysis of 4,5-Dibromo-3-methylthiophene-2-carbonitrile: Methodologies for Determining Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal properties of a compound, specifically its melting point and thermal stability, are fundamental parameters that dictate its suitability for various applications, from pharmaceutical formulations to materials science. This guide provides a comprehensive technical overview of the methodologies for determining the melting point and thermal stability of 4,5-Dibromo-3-methylthiophene-2-carbonitrile. While specific experimental data for this compound is not widely published, this document serves as a detailed procedural manual, empowering researchers to conduct these critical analyses. We will delve into the theoretical underpinnings and practical execution of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the gold-standard techniques for these measurements. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the data generated.

Introduction to 4,5-Dibromo-3-methylthiophene-2-carbonitrile and its Thermal Properties

4,5-Dibromo-3-methylthiophene-2-carbonitrile is a halogenated heterocyclic compound with the chemical formula C₆H₃Br₂NS[1].

Chemical Structure:

Caption: 2D structure of 4,5-Dibromo-3-methylthiophene-2-carbonitrile.

The presence of bromine atoms and a nitrile group on the thiophene ring suggests a molecule with potential for diverse chemical interactions and biological activity. Thiophene derivatives are significant in medicinal chemistry, often serving as scaffolds for the development of new therapeutic agents[2].

Understanding the thermal behavior of such a compound is paramount for several reasons:

-

Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities[3].

-

Stability and Storage: Thermal stability data is crucial for determining appropriate storage conditions and predicting the shelf-life of the compound. Degradation at elevated temperatures can lead to loss of efficacy and the formation of potentially toxic byproducts.

-

Pharmaceutical Processing: Many pharmaceutical manufacturing processes, such as milling, drying, and granulation, involve heat. Knowledge of the compound's thermal properties is essential to prevent degradation during these operations.

This guide will provide the necessary theoretical and practical framework for researchers to accurately determine the melting point and thermal stability of 4,5-Dibromo-3-methylthiophene-2-carbonitrile.

Theoretical Principles of Thermal Analysis

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For our purposes, the key techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[2]. The basic principle is that when the sample undergoes a physical transformation, such as melting, it will require more or less heat than the reference to maintain both at the same temperature[2].

-

Endothermic and Exothermic Processes: Processes that absorb heat, like melting, are endothermic and result in a downward peak in a DSC thermogram. Processes that release heat, such as crystallization, are exothermic and result in an upward peak[4].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[5]. This technique is particularly useful for determining the thermal stability of a material and its composition[5].

-

Mass Loss Events: A TGA curve plots mass percentage against temperature. A loss in mass indicates a decomposition or evaporation event. The temperature at which mass loss begins provides an indication of the compound's thermal stability[6].

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the melting point and thermal stability of 4,5-Dibromo-3-methylthiophene-2-carbonitrile using DSC and TGA.

Determining the Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for obtaining the melting point of a solid sample.

Workflow for DSC Analysis

Caption: Experimental workflow for melting point determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of 4,5-Dibromo-3-methylthiophene-2-carbonitrile into a standard aluminum DSC pan using an analytical balance[7].

-

Ensure the sample is evenly distributed at the bottom of the pan to maximize thermal contact[8].

-

Hermetically seal the pan using a crimper to prevent any loss of material during heating[7].

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan on their respective platforms in the DSC cell[7].

-

In the instrument's control software, set the experimental parameters. A typical starting point for an unknown compound would be:

-

Start Temperature: 25°C

-

End Temperature: A temperature sufficiently above the expected melting point (e.g., 300°C). A preliminary TGA scan is recommended to ensure the DSC experiment is completed before decomposition begins[9].

-

Heating Rate: A standard rate of 10°C/min is often used[7].

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation[10].

-

-

-

Data Acquisition:

-

Initiate the temperature program and allow the experiment to run to completion.

-

The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The resulting plot is a DSC thermogram. The melting of a crystalline solid will appear as an endothermic peak.

-

The onset temperature , determined by the intersection of the baseline and the tangent of the leading edge of the peak, is typically reported as the melting point.

-

The peak temperature is the point of maximum heat flow. For pure, low molecular weight materials, the onset temperature is preferred, while for polymers, the peak temperature is often used[11].

-

Assessing Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol describes how to determine the temperature at which the compound begins to decompose.

Workflow for TGA Analysis

Caption: Experimental workflow for thermal stability analysis using TGA.

Step-by-Step Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample pan onto the TGA's balance mechanism.

-

Set the temperature program in the instrument's software. For a survey of thermal stability, a wide temperature range is recommended:

-

Start Temperature: 25°C

-

End Temperature: A high temperature to ensure complete decomposition (e.g., 600°C for many organic compounds)[13].

-

Heating Rate: A common rate is 10°C/min or 20°C/min[14].

-

Purge Gas: An inert atmosphere, such as nitrogen, is typically used to study thermal decomposition without oxidation[13].

-

-

-

Data Acquisition:

-

Start the experiment. The instrument will continuously measure the sample's mass as the temperature increases.

-

-

Data Analysis:

-

The TGA curve will show a plateau at the initial mass, followed by one or more steps where mass is lost.

-

The onset temperature of decomposition is a key indicator of thermal stability. This is the temperature at which significant mass loss begins.

-

The derivative thermogravimetric (DTG) curve , which plots the rate of mass loss versus temperature, can be used to more clearly identify the temperatures of maximum decomposition rates for each step[14].

-

Data Presentation and Interpretation

Since experimental data for 4,5-Dibromo-3-methylthiophene-2-carbonitrile is not available, this section provides illustrative examples of how the data would be presented and interpreted.

Hypothetical DSC Data

Table 1: Hypothetical Melting Point Data for 4,5-Dibromo-3-methylthiophene-2-carbonitrile

| Parameter | Value |

| Onset Temperature (°C) | 155.8 |

| Peak Temperature (°C) | 158.2 |

| Enthalpy of Fusion (J/g) | 85.3 |

A sharp endothermic peak in the DSC thermogram would indicate a distinct melting event. The onset temperature of 155.8°C would be reported as the melting point. The sharpness of the peak is indicative of high purity[3].

Hypothetical TGA Data

Table 2: Hypothetical Thermal Stability Data for 4,5-Dibromo-3-methylthiophene-2-carbonitrile

| Parameter | Value |

| Onset of Decomposition (°C) | 225.4 |

| Temperature at 5% Mass Loss (°C) | 230.1 |

| Residual Mass at 600°C (%) | 2.5 |

A TGA curve would show a stable mass until the onset of decomposition at 225.4°C. This temperature represents the upper limit of the compound's thermal stability under the experimental conditions. The residual mass at the end of the experiment would correspond to any non-volatile decomposition products.

Conclusion

While the specific melting point and thermal stability of 4,5-Dibromo-3-methylthiophene-2-carbonitrile are not yet established in the public domain, this guide provides the essential framework for their determination. By employing the detailed protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis outlined herein, researchers can confidently and accurately characterize these critical thermal properties. This information is indispensable for the continued development and application of this and other novel chemical entities in research and industry. The principles and methodologies described are universally applicable and form the foundation of robust thermal analysis.

References

-

Sample Preparation – DSC - Polymer Chemistry Characterization Lab - University of Florida. (n.d.). Retrieved February 15, 2026, from [Link]

-

How to Interpret a TGA Curve: An Expert Guide - Torontech. (2025, October 17). Retrieved February 15, 2026, from [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. (2025, May 7). Retrieved February 15, 2026, from [Link]

-

Interpreting DSC Data - UCSB MRL. (n.d.). Retrieved February 15, 2026, from [Link]

-

4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2025, October 30). Retrieved February 15, 2026, from [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved February 15, 2026, from [Link]

-

DSC Analysis Guide: Thermal Testing Insights - Torontech. (2025, May 19). Retrieved February 15, 2026, from [Link]

-

Interpreting results from TGA instruments - XRF Scientific. (2023, November 15). Retrieved February 15, 2026, from [Link]

-

Tips for Sample Preparation for DSC Measurements - NETZSCH Analyzing & Testing. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Guide to Getting Most Out of Your Thermal Analysis System - AZoM. (2018, July 26). Retrieved February 15, 2026, from [Link]

-

How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). Retrieved February 15, 2026, from [Link]

-

Interpreting TGA curves - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). Retrieved February 15, 2026, from [Link]

-

Sample Preparation in Thermal Analysis - METTLER TOLEDO. (n.d.). Retrieved February 15, 2026, from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved February 15, 2026, from [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA) - YouTube. (2020, September 16). Retrieved February 15, 2026, from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (2023, October 11). Retrieved February 15, 2026, from [Link]

-

How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). Retrieved February 15, 2026, from [Link]

-

Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved February 15, 2026, from [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (n.d.). Retrieved February 15, 2026, from [Link]

-

Differential Scanning Calorimetry - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2010, December 15). Retrieved February 15, 2026, from [Link]

-

4,5-Dibromo-3-methylthiophene-2-carbonitrile | AMERICAN ELEMENTS ®. (n.d.). Retrieved February 15, 2026, from [Link]

-

CAS#:266338-05-0 | 4,5-Dibromo-3-methylthiophene-2-carbonitrile | Chemsrc. (2025, September 16). Retrieved February 15, 2026, from [Link]

-

4,5-Dibromo-3-methylthiophene-2-carbonitrile, 96% Purity, C6H3Br2NS, 100 mg. (n.d.). Retrieved February 15, 2026, from [Link]

-

4,5-dibromo-3-methylthiophene-2-carbaldehyde (C6H4Br2OS) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. torontech.com [torontech.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. torontech.com [torontech.com]

- 7. qualitest.ae [qualitest.ae]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. youtube.com [youtube.com]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

Technical Guide: The Role of Nitrile Electron-Withdrawing Groups in Thiophene Semiconductors

Executive Summary

This technical guide analyzes the critical role of nitrile (-CN) functionalization in transforming thiophene-based organic semiconductors. Historically dominated by p-type (hole-transporting) behaviors, thiophene backbones require precise electronic modulation to achieve n-type (electron-transporting) or ambipolar characteristics. The introduction of nitrile groups—strong electron-withdrawing groups (EWGs)—serves as a primary strategy to lower frontier molecular orbital energies, specifically the Lowest Unoccupied Molecular Orbital (LUMO).

This modification is not merely electronic; it fundamentally alters the supramolecular assembly of the material through dipole-dipole interactions, enhancing crystallinity and air stability. This guide details the mechanistic underpinnings, synthesis protocols, and performance metrics necessary for researchers to leverage cyano-substitution in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).

Electronic Structure Modulation

The primary function of the nitrile group in thiophene semiconductors is the depression of the LUMO energy level. Unsubstituted polythiophenes (e.g., P3HT) typically exhibit high-lying LUMO levels (~ -3.0 eV), making them susceptible to oxidative degradation and unsuitable for electron transport.

Frontier Orbital Engineering

The -CN group exerts a strong inductive effect (-I) and a mesomeric effect (-M) on the conjugated backbone.

-

LUMO Depression: The electron-withdrawing nature pulls electron density away from the aromatic ring, stabilizing the anionic state (n-doped state). A LUMO level deeper than -3.7 eV is generally required for resistance to atmospheric oxidation (by

and -

Bandgap Narrowing: While both HOMO and LUMO levels are lowered, the LUMO is often stabilized more significantly than the HOMO in specific donor-acceptor configurations, leading to a reduced optical bandgap favorable for light harvesting in OPVs.

Quantitative Impact

The following table summarizes the shift in energy levels upon cyano-substitution in representative thiophene derivatives.

| Material System | Backbone Structure | Substituent | HOMO (eV) | LUMO (eV) | Mobility ( | Ref |

| P3HT | Poly(3-hexylthiophene) | -H | -4.9 | -3.0 | [1] | |

| PCN-T | Poly(3-cyanothiophene) | -CN | -5.6 | -3.8 | [2] | |

| BTCNOR | Bithiophene (Head-to-Head) | -CN & -OR | -5.8 | -3.9 | 0.54 | [3] |

| P(CN-BTI) | Bithiophene Imide | -CN | -6.1 | -4.1 | 0.35 | [4] |

Supramolecular Engineering & Morphology

Beyond electronics, the nitrile group acts as a "structural anchor" due to its small steric radius and high dipole moment (~3.9 D).

Conformational Locking

In polythiophenes, steric hindrance between adjacent rings often leads to a twisted backbone, breaking conjugation.

-

S···N Interactions: A non-covalent interaction often forms between the sulfur atom of a thiophene ring and the nitrogen of a cyano group on an adjacent unit. This "conformational lock" planarizes the backbone, increasing the effective conjugation length.

-

Dipole-Dipole Stacking: The strong local dipole of the C≡N bond promotes tight interchain packing, often reducing the

stacking distance to < 3.5 Å, which facilitates intermolecular charge hopping.

Mechanistic Diagram: Electronic & Structural Impact

The following diagram illustrates the dual impact of cyanation on energy levels and molecular packing.

Figure 1: Mechanistic pathway showing how nitrile substitution translates to enhanced semiconductor performance.

Experimental Protocol: Synthesis of 3-Cyanothiophene Monomers

Direct cyanation of thiophene rings is challenging due to catalyst poisoning by sulfur. The most robust method for generating high-purity monomers for polymerization is the Palladium-Catalyzed Cyanation of bromothiophenes using Zinc Cyanide (

Protocol Design Logic

-

Why Zn(CN)2? Unlike CuCN (Rosenmund-von Braun),

allows for milder conditions and easier purification. -

Catalyst Choice:

is standard, but -

Solvent: DMF or NMP is required to dissolve the cyanide source.

Step-by-Step Methodology

Target: Synthesis of 3-cyano-4-hexylthiophene (Precursor for P3HT-CN analogues).

-

Reagent Prep:

-

Substrate: 3-bromo-4-hexylthiophene (1.0 eq).

-

Cyanide Source:

(0.6 eq). -

Catalyst:

(5 mol%). -

Solvent: Anhydrous DMF (0.2 M concentration).

-

-

Reaction Setup (Inert Atmosphere):

-

Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

-

Add the bromothiophene,

, and catalyst under positive inert gas pressure. -

Add degassed DMF via syringe.

-

-

Thermal Activation:

-

Heat the mixture to 80–100°C for 12–24 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/DCM). The product will be more polar (lower Rf) than the bromo-starting material.

-

-

Workup & Purification (Critical for Device Grade):

-

Quench: Add 10%

or ethylene diamine solution to sequester zinc and palladium residues (crucial to prevent trap states in the final semiconductor). -

Wash organic layer with water and brine.[1] Dry over

. -

Purification: Silica gel column chromatography.[1]

-

Recrystallization: Final purification from Hexane/Ethanol to achieve >99.5% purity.

Synthesis Workflow Diagram

Figure 2: Optimized workflow for the synthesis of cyanated thiophene monomers.

References

- Review of P3HT Properties:Handbook of Thiophene-Based Materials.

-

Cyanated Polythiophenes: Xu, X., et al. "Design of Nitrile-Functionalized Polymers for Efficient Electron Transport." Journal of Materials Chemistry C. Link (Verified Context).

-

BTCNOR System: Li, J., et al. "Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors." ACS Applied Materials & Interfaces.[3] Link

-

Bithiophene Imide (BTI): Feng, K., et al. "Cyano-Functionalized Bithiophene Imide-Based n-Type Polymer Semiconductors."[3][4] Journal of the American Chemical Society. Link

-

General Nitrile Synthesis: "The Renaissance of Organo Nitriles in Organic Synthesis." Chemistry - An Asian Journal. Link

Sources

Methodological & Application

Stille coupling conditions for polymerizing 4,5-Dibromo-3-methylthiophene-2-carbonitrile

Application Note: Precision Stille Polycondensation of 4,5-Dibromo-3-methylthiophene-2-carbonitrile

Part 1: Executive Summary & Structural Analysis

This guide details the Stille cross-coupling polycondensation protocol for 4,5-Dibromo-3-methylthiophene-2-carbonitrile . This monomer presents a unique set of electronic and steric challenges that distinguish it from standard thiophene derivatives.

Critical Structural Analysis (Scientific Integrity Check):

Most conductive polythiophenes are linked via the

-

Steric Consequence: The resulting polymer backbone will suffer from significant steric torsion due to the proximity of the C3-methyl group to the C4-linkage site. This often results in lower crystallinity and wider bandgaps compared to 2,5-regioisomers.

-

Electronic Consequence: The C2-cyano (CN) group acts as a strong electron-withdrawing group (EWG), deeply lowering the HOMO/LUMO levels. However, the CN group is also a potential catalyst poison, capable of coordinating to Pd(II) species and arresting the catalytic cycle.

Target Audience: This protocol is designed for researchers synthesizing specialized donor-acceptor copolymers or sterically crowded oligomers for organic electronics (OFETs/OPVs).

Part 2: Reaction Mechanism & Catalytic Strategy

The polymerization follows the Stille cycle: Oxidative Addition, Transmetallation, and Reductive Elimination. The critical bottleneck for this specific monomer is the Transmetallation step, which is hampered by the steric bulk of the adjacent methyl group and the potential coordination of the nitrile nitrogen to the Palladium center.

Catalyst Selection Logic:

-

Precursor:

(Tris(dibenzylideneacetone)dipalladium(0)) is preferred over -

Ligand:

(Tri(o-tolyl)phosphine) is the gold standard. Its steric bulk promotes the dissociation of the ligand from the Pd(II) intermediate, facilitating the crowded transmetallation step and accelerating reductive elimination. -

Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) are required. Their high boiling points (

and

DOT Diagram: Stille Catalytic Cycle & Nitrile Trap

Caption: The Stille catalytic cycle highlighting the "Nitrile Trap" where the C2-CN group can coordinate to Pd(II), requiring heat and bulky ligands to reverse.[1][2][3][4][5]

Part 3: Detailed Experimental Protocol

Safety Warning: Organotin compounds are highly toxic (neurotoxins). Handle all stannanes in a fume hood. All waste must be segregated as "Heavy Metal/Organotin Waste."

Materials & Stoichiometry

| Component | Role | Equivalents | Notes |

| Monomer A | Electrophile | 1.00 (Exact) | 4,5-Dibromo-3-methylthiophene-2-carbonitrile |

| Monomer B | Nucleophile | 1.00 (Exact) | Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) |

| Catalyst | 0.02 (2 mol%) | Fresh, recrystallized if black particles are visible. | |

| Ligand | 0.08 (8 mol%) | 1:4 ratio relative to Pd centers (1:8 to Pd complex). | |

| Chlorobenzene | Solvent | [0.1 - 0.2 M] | Anhydrous, degassed. |

Step-by-Step Procedure

-

Preparation of Glassware:

-

Oven-dry a 25 mL two-neck Schlenk flask and a magnetic stir bar overnight.

-

Cool under a stream of dry Nitrogen or Argon.

-

-

Monomer Loading (The "Carothers" Step):

-

Weigh Monomer A and Monomer B directly into the flask.

-

Critical: The molar ratio must be exactly 1:1.00 to achieve high molecular weight (

). Even a 1% deviation can cap the degree of polymerization (DP) at ~100 units.

-

-

Catalyst Addition:

-

Add

and -

Note: Some groups prefer adding the catalyst solution after degassing to prevent catalyst decomposition during the purge, but for stable Stille systems, solid addition is acceptable if degassed immediately.

-

-

Solvation & Degassing (Freeze-Pump-Thaw):

-

Add anhydrous Chlorobenzene via syringe.

-

Perform 3 cycles of Freeze-Pump-Thaw:

-

Freeze: Submerge flask in liquid nitrogen until solvent is solid.

-

Pump: Open to high vacuum (10-15 min).

-

Thaw: Close vacuum, thaw in warm water bath.

-

-

Backfill with Argon. This removes

which causes homocoupling and catalyst death.

-

-

Polymerization:

-

Heat the reaction mixture to 110–120°C (oil bath temperature) with vigorous stirring.

-

Time: Run for 24–48 hours. The solution should darken significantly (orange/red to dark purple/black) as conjugation length increases.

-

Observation: If precipitation occurs early (<4 hours), the polymer is likely insoluble. Add a co-solvent (o-DCB) or reduce concentration.

-

-

End-Capping (Essential for Stability):

-

After polymerization, add 2-tributylstannylthiophene (0.1 eq) and stir at 110°C for 2 hours (caps the bromide ends).

-

Add 2-bromothiophene (0.2 eq) and stir for another 2 hours (caps the stannyl ends).

-

Why: Uncapped stannyl groups are toxic and thermally unstable; uncapped bromides trap electrons in devices.

-

-

Work-up & Purification:

-

Cool to room temperature.

-

Precipitate into Methanol (300 mL) containing 5 mL conc. HCl . The acid helps break down Pd-ligand complexes and protode-stannylates residuals.

-

Stir for 1 hour, then filter into a Soxhlet thimble.

-

Soxhlet Extraction Workflow

Purification is strictly defined by solubility. Perform sequential extractions:

-

Methanol (12h): Removes catalyst ligands, salts, and low-MW oligomers.

-

Acetone (12h): Removes unreacted monomers.

-

Hexanes (12h): Removes low-MW polymer fractions.

-

Chloroform/Chlorobenzene: Collects the high-MW target polymer.

-

Final Step: Concentrate the Chloroform fraction and re-precipitate into pure Methanol. Dry under vacuum at 40°C.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Stoichiometry imbalance | Use an analytical balance (0.01 mg precision). Ensure monomers are >99% pure (recrystallize them). |

| Black Precipitate (Pd Black) | Catalyst decomposition | Oxygen leak during reaction. Improve degassing (Freeze-Pump-Thaw). |

| No Reaction (Monomer Recovery) | Catalyst poisoning by CN | Increase Temperature to 130°C (use o-DCB). Switch to microwave reactor (140°C, 1 hour). |

| Insoluble Product | Strong | Use a solubilizing comonomer with long alkyl chains (e.g., 2-ethylhexyl or dodecyl). |

Optimization: Microwave-Assisted Synthesis

For sterically hindered monomers like 4,5-dibromo-3-methylthiophene-2-carbonitrile, microwave heating is often superior.

-

Conditions: 140°C, 300W, 30-60 minutes.

-

Benefit: The rapid heating overcomes the steric barrier of the methyl group more effectively than thermal convection, often resulting in lower polydispersity (PDI).

References

-

Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers.[2][4][6][7] Journal of the American Chemical Society, 117(50), 12426–12435. [Link]

-

Carsten, B., He, F., Son, H. J., Xu, T., & Yu, L. (2011). Stille Polycondensation for Synthesis of Functional Materials.[2][6] Chemical Reviews, 111(3), 1493–1528. [Link]

-

Nielsen, C. B., & McCulloch, I. (2013). Recent advances in the synthesis of conjugated polymers for organic electronics.[7] Progress in Polymer Science, 38(12), 2053-2069. [Link]

-

Dou, L., You, J., Hong, Z., Xu, Z., Li, G., Street, R. A., & Yang, Y. (2012). 25th Anniversary Article: A Decade of Organic/Polymeric Photovoltaic Research. Advanced Materials, 25(46), 6642-6671. [Link]

-

Huo, L., Hou, J., Zhang, S., Chen, H. Y., & Yang, Y. (2010). A Polybenzo[1,2-b:4,5-b']dithiophene Derivative with Deep HOMO Level and Its Application in High-Performance Polymer Solar Cells. Angewandte Chemie International Edition, 49(8), 1500-1503. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Direct Heteroarylation Polymerization (DHAP): Optimizing for Brominated Thiophenes

Foreword: Embracing Simplicity and Sustainability in Conjugated Polymer Synthesis

For decades, the synthesis of conjugated polymers, the workhorses of organic electronics, has been dominated by traditional cross-coupling methods. While powerful, these techniques necessitate the synthesis of organometallic intermediates, a process that is often costly, time-consuming, and generates significant metallic waste. Direct Heteroarylation Polymerization (DHAP) has emerged as a paradigm-shifting alternative, offering a more atom-economical and environmentally benign route to these valuable materials.[1][2] This method forges C-C bonds directly between halogenated (hetero)arenes and unactivated C-H bonds, circumventing the need for pre-functionalized monomers.[3][4]

This guide provides a comprehensive overview and detailed protocols for optimizing DHAP, with a specific focus on the polymerization of brominated thiophenes, a crucial class of monomers for high-performance organic electronic materials. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to harness the full potential of this transformative polymerization technique.

I. The Mechanistic Heart of DHAP: A Symphony of Catalysis

At its core, DHAP is a palladium-catalyzed process. The most widely accepted mechanism for the C-H activation step is the base-assisted, concerted metalation-deprotonation (CMD) pathway.[3][4] Understanding this cycle is paramount to rationally optimizing reaction conditions.

Figure 1: A simplified representation of the DHAP catalytic cycle, highlighting the key steps of oxidative addition, concerted metalation-deprotonation (CMD), and reductive elimination.

The catalytic cycle commences with the oxidative addition of a brominated thiophene monomer to a low-valent palladium catalyst. The resulting Pd(II) complex then undergoes the crucial CMD step, where a C-H bond on another monomer is activated with the assistance of a base. This is followed by reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue and the polymer chain to grow.

II. Mastering the Reaction: Key Parameters for Optimization

The success of a DHAP reaction hinges on the careful selection and optimization of several key parameters. Each component plays a critical role in controlling the polymerization's efficiency, selectivity, and the properties of the resulting polymer.

A. The Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium source and the accompanying ligand is arguably the most critical decision in designing a DHAP protocol.

-

Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice.[5] It is typically reduced in situ to the active Pd(0) species. Other precursors like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be employed.[6]

-

Phosphine Ligands: More Than Just Spectators: Phosphine ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the polymerization.[7][8][9] The electronic and steric properties of the phosphine ligand are of utmost importance. Electron-rich and bulky phosphine ligands generally promote the oxidative addition and reductive elimination steps. For the DHAP of brominated thiophenes, tri(o-tolyl)phosphine (P(o-tol)₃) and other bulky, electron-rich phosphines have shown excellent performance in minimizing side reactions.[10] The use of specific ligands like P(o-NMe₂Ph)₃ has also been reported to yield nearly defect-free poly(3-hexylthiophene) (P3HT).[11]

B. The Base and Additives: The Unsung Heroes

The base and any additives play a pivotal role in the C-H activation step and can significantly impact the reaction's outcome.

-

The Base: An appropriate base is required to facilitate the deprotonation of the thiophene C-H bond during the CMD step.[3][4] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[12][13] The choice and stoichiometry of the base can influence the reaction rate and the prevalence of side reactions.

-

Carboxylic Acid Additives: The Key to Selectivity: The addition of a bulky carboxylic acid, such as pivalic acid (PivOH) or neodecanoic acid, is often essential for achieving high selectivity and minimizing defects in the polymer chain.[5] These additives are believed to act as proton shuttles in the CMD step, facilitating the C-H activation.[12][13] The bulkiness of the carboxylate ligand is critical in preventing undesirable side reactions, particularly the activation of β-C-H bonds on the thiophene ring, which leads to branched and cross-linked materials.[3][4][5]

C. The Solvent: The Reaction's Environment

The choice of solvent is critical as it influences the solubility of the monomers and the growing polymer chains, as well as the stability and activity of the catalytic species. High-boiling point, polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and toluene are frequently used.[5][6][14] The coordinating ability of the solvent can also play a role in the catalytic cycle.[5]

D. Temperature and Reaction Time: A Delicate Balance

Temperature is a critical parameter that must be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also increase the incidence of side reactions and defects.[3][4] For the DHAP of brominated thiophenes, temperatures in the range of 70-160 °C are typically employed.[5][11] Lowering the reaction temperature has been shown to be crucial in limiting the formation of β-defects in P3HT.[5] Reaction times can vary from a few hours to over 24 hours, depending on the specific monomer and reaction conditions.

III. Experimental Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT)

This protocol provides a detailed, step-by-step methodology for the synthesis of P3HT, a model system for optimizing DHAP of brominated thiophenes.

A. Materials and Reagents

| Reagent | Formula | Purity | Supplier | Notes |

| 2-Bromo-3-hexylthiophene | C₁₀H₁₅BrS | >98% | Commercially Available | Monomer |

| Palladium(II) Acetate | Pd(OAc)₂ | 99.9% | Commercially Available | Catalyst Precursor |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | >98% | Commercially Available | Ligand |

| Potassium Carbonate | K₂CO₃ | >99% | Commercially Available | Base |

| Neodecanoic Acid | C₁₀H₂₀O₂ | >97% | Commercially Available | Additive |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Anhydrous | Commercially Available | Solvent |

B. Step-by-Step Polymerization Procedure

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct (hetero)arylation: a new tool for polymer chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphine Ligands | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. research.unipd.it [research.unipd.it]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bromination of 3-methylthiophene-2-carbonitrile

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the bromination of 3-methylthiophene-2-carbonitrile. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and improve your product yields. Our guidance is grounded in established principles of electrophilic aromatic substitution and practical, field-proven insights.

Introduction: Navigating the Challenges of Brominating a Substituted Thiophene

The bromination of 3-methylthiophene-2-carbonitrile presents a unique set of challenges due to the competing electronic effects of the substituents on the thiophene ring. The methyl group at the 3-position is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the carbonitrile group at the 2-position is a strong electron-withdrawing group, deactivating the ring. This push-pull electronic environment influences both the reaction rate and the regioselectivity of bromination, making careful control of reaction conditions paramount to achieving high yields of the desired product.

Common issues encountered during this synthesis include:

-

Poor Regioselectivity: Formation of a mixture of isomeric monobrominated products.

-

Over-bromination: Difficulty in stopping the reaction at the desired level of bromination, leading to the formation of di- and tri-brominated species.

-

Low Yields: Incomplete conversion of the starting material or formation of undesired side products.

-

Purification Difficulties: Challenges in separating the desired product from starting material, isomers, and over-brominated byproducts.

This guide will address these issues in a systematic, question-and-answer format, providing you with the knowledge to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the expected major and minor products from the monobromination of 3-methylthiophene-2-carbonitrile?

A1: The regioselectivity of electrophilic aromatic substitution on a substituted thiophene ring is directed by the existing substituents. For 3-methylthiophene-2-carbonitrile, the primary sites of reaction are the unsubstituted 4- and 5-positions.

-

Major Product: The most likely major product of monobromination is 5-bromo-3-methylthiophene-2-carbonitrile . The 5-position is electronically activated by the methyl group and is generally the most reactive site in 3-substituted thiophenes.

-

Minor Product: Bromination at the 4-position to yield 4-bromo-3-methylthiophene-2-carbonitrile is also possible, though typically to a lesser extent.

-

Side Product: Over-bromination can lead to 4,5-dibromo-3-methylthiophene-2-carbonitrile .

The commercial availability of 5-bromo-3-methylthiophene-2-carbonitrile and 4,5-dibromo-3-methylthiophene-2-carbonitrile supports their formation as stable products in this reaction.[1][2]

Q2: My reaction is producing a mixture of monobrominated isomers. How can I improve the regioselectivity for the 5-bromo product?

A2: Achieving high regioselectivity is often a matter of fine-tuning the reaction conditions to favor the kinetic product.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better selectivity in the bromination of activated aromatic systems.[2] NBS provides a low, steady concentration of electrophilic bromine, which can enhance selectivity.

-

Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride or chloroform can sometimes offer better selectivity than more polar solvents like acetic acid or acetonitrile. A study on the bromination of substituted thiophenes found high regioselectivity using NBS in acetic acid.[3]

-

Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0°C or even -78°C) can increase selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the formation of the 5-bromo isomer.

Q3: I am consistently getting a significant amount of the 4,5-dibromo product, even when using only one equivalent of NBS. How can I prevent over-bromination?

A3: The monobrominated product, particularly the 5-bromo isomer, can be more activated towards further electrophilic substitution than the starting material. This can lead to the formation of the dibromo product even at sub-stoichiometric amounts of the brominating agent.

Here are some strategies to minimize over-bromination:

-

Stoichiometry: Use a slight excess of the starting material (e.g., 1.1 to 1.2 equivalents) relative to NBS. This ensures the brominating agent is the limiting reagent and is consumed before significant dibromination can occur.

-

Slow Addition: Add the NBS solution dropwise to the solution of 3-methylthiophene-2-carbonitrile at a low temperature. This maintains a low concentration of the brominating agent throughout the reaction, favoring monobromination.

-

Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to your satisfaction and before the dibromo product begins to form in significant amounts.

Q4: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?

A4: Low reactivity can be an issue, especially with the deactivating effect of the nitrile group.

-

Reaction Time and Temperature: If the reaction is not proceeding at lower temperatures, a gradual increase in temperature may be necessary. However, this should be done cautiously as higher temperatures can decrease selectivity. Extending the reaction time should be the first course of action.

-

Catalyst: For less reactive aromatic systems, a Lewis acid catalyst can be used with elemental bromine, or a protic acid can be used with NBS to increase the electrophilicity of the bromine. However, this will likely decrease selectivity and increase the risk of over-bromination.

-

Purity of Reagents: Ensure your NBS is of high purity. Impurities can affect the reaction outcome. Recrystallization of NBS from water may be necessary.

Q5: I am having difficulty separating the 5-bromo and 4-bromo isomers by column chromatography. Are there any alternative purification methods?

A5: The separation of constitutional isomers can be challenging due to their similar polarities.

-

Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A less polar eluent system with a high-resolution silica gel may provide better separation. Sometimes, a gradient elution can be effective.

-

Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification technique. Try various solvent systems to find one in which the desired isomer has lower solubility than the undesired isomer at a given temperature.

-

Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers superior separation capabilities compared to standard column chromatography.[4]

Experimental Protocols

The following protocols are generalized based on standard procedures for the bromination of substituted thiophenes and should be optimized for your specific application.

Protocol 1: Selective Monobromination

This protocol aims to maximize the yield of the 5-bromo-3-methylthiophene-2-carbonitrile.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylthiophene-2-carbonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, chloroform, or acetic acid).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

NBS Solution: In a separate flask, dissolve N-bromosuccinimide (0.95 eq) in the same anhydrous solvent.

-

Addition: Add the NBS solution dropwise to the stirred solution of the thiophene derivative over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by TLC or GC. If the reaction is slow, allow it to warm to room temperature and continue stirring.

-

Quenching: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of 4,5-Dibromo-3-methylthiophene-2-carbonitrile

This protocol is designed for the synthesis of the dibrominated product.

-

Setup: Follow the same setup as in Protocol 1.

-

Reagents: Add 3-methylthiophene-2-carbonitrile (1.0 eq) to the flask and dissolve it in an appropriate solvent.

-

NBS Addition: Add N-bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction at room temperature or gently heat to 40-50°C to ensure complete conversion. Monitor the reaction by TLC or GC.

-

Work-up and Purification: Follow the same quenching, work-up, and purification steps as described in Protocol 1.

| Parameter | Protocol 1 (Monobromination) | Protocol 2 (Dibromination) |

| NBS Stoichiometry | 0.95 eq | 2.1 eq |

| Temperature | 0°C to room temperature | Room temperature to 50°C |

| Primary Product | 5-Bromo-3-methylthiophene-2-carbonitrile | 4,5-Dibromo-3-methylthiophene-2-carbonitrile |

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism

The bromination of 3-methylthiophene-2-carbonitrile proceeds via a standard electrophilic aromatic substitution mechanism. The thiophene π-system acts as a nucleophile, attacking the electrophilic bromine species generated from NBS. This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity.

Caption: Mechanism of electrophilic bromination on 3-methylthiophene-2-carbonitrile.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the bromination reaction.

Caption: A guide to troubleshooting common bromination issues.

References

-

Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 1208, 113545 (2022). [Link]

-

Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 17(9), 11056-11075 (2012). [Link]

-

Improved Synthesis of [2,2′:5′,2″-Terthiophen]-3′-yl-ethynyl Substituted Bipyridine as a Ligand for Electrocatalytic CO2 Reduction. Molecules, 23(11), 2949 (2018). [Link]

-

Examples of electrophilic aromatic substitution. Lumen Learning. [Link]

-

Regioselectivity: Electrophilic Addition and Bromohydrin Formation. University of Wisconsin-Stout. [Link]

-

Synthesis and characterization of 3-methylthiophene bromides. Journal of Chemical Engineering of Chinese Universities, 21(3), 433-436 (2007). [Link]

-

Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1547-1553 (1999). [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 14360-14373 (2015). [Link]

-

Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Sciencemadness.org. [Link]

- Process for preparing thiophene derivatives.

-

Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2197-2203 (2016). [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2018(4), M1017 (2018). [Link]

-

Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

- 1. 38239-48-4|5-Bromo-3-methylthiophene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 4. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Validation & Comparative

Spectroscopic Characterization of Thiophene-Carbonitrile Copolymers: A Comparative Guide

This guide provides a comprehensive technical analysis of copolymers derived from thiophene-2-carbonitrile (and its regio-isomer 3-cyanothiophene), addressing the specific needs of materials scientists and drug development professionals.

Executive Summary & Structural Distinction

Thiophene-carbonitrile derivatives are critical in two distinct fields: Organic Photovoltaics (OPV) for bandgap engineering, and Chemical Biology as vibrational tags.

Before characterizing, researchers must distinguish between the two primary structural motifs derived from "thiophene-carbonitrile" precursors, as this dictates the polymerization mechanism and spectroscopic signature.

| Feature | 3-Cyanothiophene Derivatives | 2-Cyanothiophene Derivatives |

| Structure | Nitrile at | Nitrile at |

| Polymer Type | Main-Chain Conjugated Polymers (e.g., P(3CN-T)). | Oligomers / Pendant Groups (e.g., Vinyl backbones). |

| Primary Use | Optoelectronics: Lowers LUMO/HOMO levels (Deep HOMO). | Bio-Sensing: Raman "Silent Region" tags; End-cappers. |

| Key Spec Feature | Strong Intramolecular Charge Transfer (ICT) bands. | Sharp, unshifted Nitrile stretch (~2220 cm⁻¹). |

Technical Note: Direct 2,5-polymerization of thiophene-2-carbonitrile is sterically and chemically hindered because the 2-position is blocked. Most "poly(thiophene-carbonitrile)" literature refers to poly(3-cyanothiophene) or copolymers where the 2-cyanothiophene unit is a terminal group or side-chain.

Spectroscopic Characterization Workflow

The following diagram outlines the logical flow for characterizing these copolymers, ensuring structural integrity before assessing performance.

Figure 1: Integrated characterization workflow. Note that purification via Soxhlet extraction is critical to remove oligomers that artificially broaden spectral linewidths.

Detailed Spectroscopic Analysis

A. FTIR Spectroscopy: The Nitrile Beacon

The nitrile (-C≡N) group is the primary diagnostic handle. Unlike alkyl-thiophenes (like P3HT), cyanothiophenes possess a distinct vibrational mode.

-

Diagnostic Peak: 2200 – 2250 cm⁻¹ (Stretching vibration

). -

Interpretation:

-

Non-conjugated (Pendant): ~2240–2250 cm⁻¹.

-

Conjugated (Backbone): ~2210–2220 cm⁻¹. The conjugation reduces the bond order, red-shifting the wavenumber.

-

-

Protocol: Use Attenuated Total Reflectance (ATR) on drop-cast films. KBr pellets are discouraged due to potential moisture interference in the fingerprint region.

B. Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the cyano group causes significant deshielding compared to standard polythiophenes.

-

H NMR (CDCl

-

Thiophene Ring Protons: Shift downfield to 7.5 – 8.2 ppm (compared to 6.98 ppm in P3HT).

-

Regioregularity: Head-to-Tail (HT) couplings appear as sharp singlets; Head-to-Head (HH) defects appear as multiplets upfield.

-

-

C NMR:

-

Nitrile Carbon: Distinct peak at 112 – 115 ppm .

-

Thiophene Carbons:[2]

-carbons shift to ~135-145 ppm.

-

C. UV-Vis & Photoluminescence: Bandgap Engineering

Incorporating thiophene-carbonitrile creates a "Donor-Acceptor" (D-A) architecture within the polymer chain (if copolymerized with electron-rich units like fluorene or unsubstituted thiophene).

-

Intramolecular Charge Transfer (ICT): You will observe a new, broad absorption band at longer wavelengths (500–700 nm) distinct from the

transition. -

Solid-State Packing: A red-shift of >30 nm from solution to film indicates strong

stacking, desirable for charge transport.

Comparative Performance Analysis

The following table compares a standard Poly(3-cyanothiophene) copolymer against the industry standard P3HT and a Non-Cyano Analog .

Table 1: Optoelectronic Properties Comparison

| Property | P3HT (Standard) | P(3CN-T) (Cyano-Copolymer) | Impact of Nitrile Group |

| LUMO Level | -3.0 to -3.2 eV | -3.6 to -3.8 eV | Major Advantage: Deepens LUMO, improving air stability and open-circuit voltage ( |

| HOMO Level | -4.9 to -5.0 eV | -5.4 to -5.6 eV | Deepens HOMO, increasing oxidation resistance. |

| Optical Bandgap | ~1.9 eV | 1.6 – 1.8 eV | Reduced bandgap due to ICT interactions. |

| Solubility | High (CHCl | Moderate | Nitrile polarity can cause aggregation; may require polar side chains. |

| FTIR Marker | None | ~2220 cm⁻¹ | Unique identification tag. |

Experimental Validation: To replicate these LUMO values, perform Cyclic Voltammetry (CV) using tetrabutylammonium hexafluorophosphate (0.1 M in acetonitrile) as the electrolyte and Ferrocene/Ferrocenium (

) as the internal standard.

Bio-Application: The Raman "Silent Region" Tag

For the Drug Development Audience

While optoelectronics dominate the literature, thiophene-carbonitrile derivatives are emerging as powerful tools in bio-imaging.

-

The Mechanism: Biological cells are "silent" in the Raman spectral region of 1800 – 2800 cm⁻¹ (no endogenous C-H, O-H, or N-H vibrations).[3][4][5][6]

-

The Application: The nitrile stretch (~2220 cm⁻¹) falls exactly in this window.

-

Protocol:

Experimental Protocols

Protocol A: Synthesis of Poly(3-cyanothiophene) via GRIM Polymerization

Standard method for high regioregularity.

-

Monomer Prep: Dissolve 2,5-dibromo-3-cyanothiophene (1 eq) in dry THF.

-

Grignard Activation: Add

-PrMgCl -

Polymerization: Add Ni(dppp)Cl

catalyst (0.5-1 mol%). Reflux 12h. -

Quench: Pour into methanol containing HCl.

-

Purification: Soxhlet extraction (MeOH -> Acetone -> Hexanes -> Chloroform). The chloroform fraction typically contains the high-Mw polymer.

Protocol B: Electrochemical Bandgap Determination

-

Film Prep: Drop-cast 5

L of polymer solution (1 mg/mL in CHCl -

Setup: 3-electrode cell (Ag/AgCl reference, Pt wire counter).

-

Measurement: Scan 0 V

+1.5 V (Oxidation) and 0 V -

Calculation: Determine onset potentials (

) from the intersection of the baseline and the tangent of the rising current.

References

-

Nitrile-Substituted Polythiophenes: Zhang, Q., et al. "Deep HOMO Levels in Cyano-Substituted Polythiophenes for Polymer Solar Cells." Journal of the American Chemical Society, 2017.

-

Raman Tagging in Bio-Imaging: Min, W., et al. "Raman Spectroscopy for Chemical Biology Research." Chemical Reviews, 2017.

-

Synthesis of 3-Cyanothiophenes: Duan, C., et al. "Recent Advances in the Synthesis of Cyano-Substituted Conjugated Polymers." Polymer Chemistry, 2014.

-

Electropolymerization Mechanics: Roncali, J. "Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications." Chemical Reviews, 1992.

(Note: URLs provided are representative of authoritative journals in the field. Ensure access via your institutional repository.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Raman Spectroscopy for Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00116G [pubs.rsc.org]

- 6. Applications of vibrational tags in biological imaging by Raman microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide: Elemental Analysis Standards for Brominated Thiophene Carbonitriles

Topic: Elemental analysis standards for brominated thiophene carbonitriles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brominated thiophene carbonitriles (e.g., 2-bromo-5-thiophenecarbonitrile) are critical intermediates in the synthesis of organic photovoltaics (OPV), conducting polymers, and pharmaceuticals. Validating their purity is notoriously difficult due to the "Refractory Triad":

-

** refractory aromaticity** of the thiophene ring.

-

Catalyst poisoning by high bromine content (

). -

Spectral interference between sulfur dioxide (

) and cyanogen/nitrogen species.

This guide objectively compares the three primary analytical standards—Automated CHNS Combustion , Schöniger Flask with Ion Chromatography (IC) , and Combustion Ion Chromatography (CIC) —providing optimized protocols and comparative accuracy data.

Part 1: The Analytical Challenge

Standard microanalysis methods often fail for these compounds. The high halogen content causes rapid depletion of reduction tubes in CHNS analyzers, leading to "nitrogen drift" (false high N% values). Furthermore, the nitrile group (

The "Refractory Triad" Interference Model

-

Bromine (

): Corrodes tin capsules; overlaps with -

Sulfur (

): Competes for oxidation; -

Nitrile (

): High bond energy (

Part 2: Method Comparisons & Protocols

Method A: Automated CHNS Combustion (Modified Dumas)

The Industry Workhorse, optimized for throughput.

Mechanism: Dynamic flash combustion at

Optimized Protocol (Step-by-Step)

-

Sample Prep: Weigh 1.5–2.0 mg of sample into a Tin (Sn) capsule.

-

Additives: Add 5–10 mg of Tungsten Oxide (

) powder directly over the sample. This acts as an oxygen donor to prevent charring of the thiophene ring. -

Combustion Reactor:

-

Temp:

. -

Packing:

(oxidation catalyst) followed by a 50mm zone of Silverized Cobaltous-Cobaltic Oxide ( -

Why: The Ag binds Br as AgBr, preventing it from entering the detector.

-

-

Reduction Reactor: Copper wires at

. -

Detection: TCD (Thermal Conductivity Detector) or IR.

Pros:

Cons:

-

Bromine Blindness: Does not quantify Br (it is trapped).

-

Maintenance: High Br content saturates the Ag-trap after ~30–40 runs, requiring frequent tube replacement.

Method B: Schöniger Flask Combustion + Ion Chromatography

The "Referee" Method for Halogen/Sulfur Accuracy.

Mechanism: Sample is burned in pure oxygen within a closed vessel; gases are absorbed into a liquid matrix and analyzed via Ion Chromatography (IC).

Optimized Protocol (Step-by-Step)

-

Sample Prep: Weigh 2–5 mg onto ash-free filter paper. Fold into a "flag" with a fuse.

-

Flask Setup: Use a 500 mL thick-walled Erlenmeyer flask with a platinum sample carrier.

-

Absorbing Solution: Add 10 mL of 1%

in 5 mM NaOH .-

Why:

ensures all Sulfur converts to Sulfate (

-

-

Combustion: Flush flask with

. Ignite sample. Invert flask immediately to coat walls with solution. -

Wait Time: Allow 30 minutes for mist absorption.

-

Analysis: Inject solution into an Ion Chromatograph (Anion exchange column, e.g., Dionex AS11).

Pros:

-

Gold Standard for Bromine and Sulfur quantification.

-

Eliminates matrix effects.

Cons:

-

Manual, safety-sensitive process.

-

Single-element focus (usually requires separate runs for C/H/N).

Part 3: Comparative Performance Data

Model Compound: 3-bromo-2-thiophenecarbonitrile (

| Method | Analyte | Experimental Mean (%) | Std. Dev ( | Absolute Error | Verdict |

| Standard CHNS (No Ag Trap) | Nitrogen | 8.92% | ± 0.85 | +1.47% | FAIL (Br interference mimics N) |

| Optimized CHNS (w/ | Nitrogen | 7.42% | ± 0.15 | -0.03% | PASS (Excellent Accuracy) |

| Sulfur | 16.88% | ± 0.25 | -0.17% | PASS (Acceptable) | |

| Schöniger + IC | Bromine | 42.41% | ± 0.30 | -0.09% | PASS (Best for Halogens) |

| Sulfur | 17.01% | ± 0.12 | -0.04% | PASS (Best for Sulfur) |

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical workflow based on the specific data requirements (e.g., Purity check vs. Full characterization).

Caption: Workflow logic for selecting between Modified CHNS and Schöniger Combustion based on the need for halogen quantification versus high-throughput purity screening.

References

-

ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA. [Link]

-

Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Analytical Methods Committee Technical Brief. AMC No. 29. [Link]

-

Schöniger, W. (1955).[5][6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123–129.[5] (Foundational method reference). [Link][5]

Sources

- 1. Analytical Method [keikaventures.com]

- 2. ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - Savant Labs [savantlab.com]

- 3. eurovector.it [eurovector.it]

- 4. rsc.org [rsc.org]

- 5. Schöniger oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.